molecular formula C17H17N5O2S B2646227 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-25-2

7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2646227
CAS RN: 863003-25-2
M. Wt: 355.42
InChI Key: TXMWQQXWHOKZBO-UHFFFAOYSA-N
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Description

“7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C17H17N5O2S and a molecular weight of 355.42. It is a type of pyrimidopyrimidine, which is a class of compounds consisting of two fused pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidopyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . The compound also contains a cyclopropyl group, two methyl groups, a pyridin-2-ylmethylsulfanyl group, and a dione group.


Chemical Reactions Analysis

The reactivity of the substituents linked to the ring carbon and nitrogen atoms plays a significant role in the chemical reactions of pyrimidopyrimidines . The specific reactions that “7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” undergoes would depend on the conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

Research on pyrimidine derivatives showcases various synthetic approaches and reactivity profiles that could be applicable to the synthesis and further functionalization of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione. For instance, studies on regioselective amination of condensed pyrimidines present methodologies that might be adapted for functionalizing similar structures, emphasizing the role of liquid ammonia and oxidizing agents in introducing amino groups at specific positions on the pyrimidine ring A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994. Such methodologies could potentially be applied to the targeted compound for introducing functional groups or modifying existing ones.

Heterocyclic Compound Synthesis

The synthesis of new heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives through multi-component condensations, reveals the versatility of pyrimidine scaffolds in constructing complex molecular architectures. These syntheses often involve reactions with dimedone or cyclohexane-1,3-dione and various esters, highlighting the potential of pyrimidine derivatives in forming boron chelates and other complex structures A. Komkov, M. A. Prezent, A. V. Ignatenko, I. P. Yakovlev, V. Dorokhov, 2006. This area of research could inform efforts to synthesize and explore the chemical properties of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione.

Biological Activity

While direct studies on the biological activities of 7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione were not found, research on related pyrimidine derivatives underscores the potential for significant antibacterial and anticancer properties. For example, novel pyrimidine diones have demonstrated potent antibacterial and anticancer activities, suggesting a promising avenue for future research into the biological applications of related compounds O. S. Aremu, Kaalin Gopaul, Pramod Kadam, Moganavelli Singh, C. Mocktar, Parvesh Singh, N. Koorbanally, 2017.

Future Directions

The study of pyrimidopyrimidines is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring the reactivities of the substituents, and investigating the biological applications of these compounds .

properties

IUPAC Name

7-cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-21-14-12(16(23)22(2)17(21)24)15(20-13(19-14)10-6-7-10)25-9-11-5-3-4-8-18-11/h3-5,8,10H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWQQXWHOKZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

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